N-Acetyl-L-alanyl-L-lysyl-L-lysyl-L-alanyl-L-alanyl-L-lysyl-L-alaninamide
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Overview
Description
N-Acetyl-L-alanyl-L-lysyl-L-lysyl-L-alanyl-L-alanyl-L-lysyl-L-alaninamide is a synthetic peptide composed of multiple amino acids. This compound is of interest due to its potential applications in various fields such as biochemistry, pharmacology, and materials science. The structure of this peptide includes multiple lysine and alanine residues, which contribute to its unique properties and potential functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-alanyl-L-lysyl-L-lysyl-L-alanyl-L-alanyl-L-lysyl-L-alaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product. Additionally, large-scale production may utilize batch reactors and continuous flow systems to optimize reaction conditions and minimize production costs.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-L-alanyl-L-lysyl-L-lysyl-L-alanyl-L-alanyl-L-lysyl-L-alaninamide can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds between cysteine residues (if present).
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids through site-directed mutagenesis or chemical modification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Specific reagents such as N-hydroxysuccinimide (NHS) esters can facilitate the substitution of amino acid residues.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield peptides with free thiol groups.
Scientific Research Applications
N-Acetyl-L-alanyl-L-lysyl-L-lysyl-L-alanyl-L-alanyl-L-lysyl-L-alaninamide has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis, folding, and stability.
Biology: Investigated for its potential role in cell signaling, protein-protein interactions, and enzyme-substrate recognition.
Medicine: Explored for its therapeutic potential in drug delivery systems, antimicrobial peptides, and cancer treatment.
Industry: Utilized in the development of biomaterials, such as hydrogels and nanomaterials, for various applications.
Mechanism of Action
The mechanism of action of N-Acetyl-L-alanyl-L-lysyl-L-lysyl-L-alanyl-L-alanyl-L-lysyl-L-alaninamide involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. The presence of multiple lysine residues may enhance its binding affinity to negatively charged molecules, such as nucleic acids or cell membranes.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-alanyl-L-glutamine:
N-Acetyl-L-tyrosyl-L-valyl-L-alanyl-L-asparagine: A peptide used in biochemical research for studying enzyme-substrate interactions.
N-Acetyl-L-cysteine: An antioxidant with therapeutic applications in respiratory and neurological disorders.
Uniqueness
N-Acetyl-L-alanyl-L-lysyl-L-lysyl-L-alanyl-L-alanyl-L-lysyl-L-alaninamide is unique due to its specific sequence of amino acids, which imparts distinct physicochemical properties and biological activities. The presence of multiple lysine residues enhances its potential for binding to various biomolecules, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
919801-94-8 |
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Molecular Formula |
C32H61N11O8 |
Molecular Weight |
727.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]propanoyl]amino]propanoyl]amino]-6-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]hexanamide |
InChI |
InChI=1S/C32H61N11O8/c1-18(26(36)45)38-30(49)23(12-6-9-15-33)41-29(48)21(4)39-27(46)20(3)40-31(50)24(13-7-10-16-34)43-32(51)25(14-8-11-17-35)42-28(47)19(2)37-22(5)44/h18-21,23-25H,6-17,33-35H2,1-5H3,(H2,36,45)(H,37,44)(H,38,49)(H,39,46)(H,40,50)(H,41,48)(H,42,47)(H,43,51)/t18-,19-,20-,21-,23-,24-,25-/m0/s1 |
InChI Key |
SJCUCSHSYFMJRK-XEYKCJAPSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)C |
Canonical SMILES |
CC(C(=O)N)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C |
Origin of Product |
United States |
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